molecular formula C14H15F6OSS B1284444 Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate CAS No. 125662-42-2

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

Cat. No.: B1284444
CAS No.: 125662-42-2
M. Wt: 467.09 g/mol
InChI Key: KNSKAMFDGOYVBE-UHFFFAOYSA-I
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Description

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is a chemical compound with the molecular formula C14H15F6OSSb. It is known for its application as a photoinitiator in cationic polymerization processes . The compound is characterized by its high purity and stability, making it suitable for various industrial and research applications.

Safety and Hazards

The compound is harmful if swallowed or inhaled . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using only outdoors or in a well-ventilated area . In case of swallowing or inhalation, a poison center or doctor should be contacted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate typically involves the reaction of benzyl chloride with 4-hydroxyphenylmethylsulfonium salt in the presence of hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is unique due to its high reactivity and efficiency as a photoinitiator. Its ability to generate reactive intermediates under mild conditions makes it superior to other similar compounds in initiating polymerization reactions .

Properties

IUPAC Name

benzyl-(4-hydroxyphenyl)-methylsulfanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS.6FH.Sb/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;;;;;;;/h2-10H,11H2,1H3;6*1H;/q;;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSKAMFDGOYVBE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6OSSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201047722
Record name Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201047722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125662-42-2
Record name Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201047722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate interact with light, and what are the implications of this interaction?

A1: [] This research demonstrates that upon excitation with a 266 nm laser pulse, this compound undergoes photolysis. This process generates a benzyl cation, a reactive species, which was detected using transient absorption spectroscopy. [] The formation of this cation is significant because it deviates from the typical photolysis products of other sulfonium salts, which usually yield Brønsted acids. This distinct reactivity suggests potential applications in photoinitiated cationic polymerization, particularly for vinyl ether monomers. []

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